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Compound of Interest

Compound Name: 2-Phenylhex-5-enoic acid

CAS No.: 156297-00-6

Cat. No.: B2534791

Get Quote

Executive Summary
2-Phenylhex-5-enoic acid (CAS: 156297-00-6) represents a specialized class of

-unsaturated carboxylic acids utilized primarily as a mechanistic probe in radical cyclization
kinetics and as a scaffold for the synthesis of functionalized

-lactones.[1] Its structure—comprising a hexenoic acid backbone decorated with a phenyl
group at the

-position—offers a unique steric and electronic environment for studying intramolecular
cyclization reactions.

This guide dissects the molecule's IUPAC nomenclature, provides a validated synthetic

protocol via enolate alkylation, and maps its utility in heterocyclic synthesis.

Chemical Identity and Nomenclature
The IUPAC name 2-phenylhex-5-enoic acid is derived through a strict hierarchical analysis of

the molecular structure.
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Nomenclature Breakdown
Principal Functional Group: Carboxylic acid (-COOH), designated as C1.

Parent Chain: The longest carbon chain containing the carboxyl group and the maximum

number of multiple bonds. Here, a 6-carbon chain containing a terminal alkene.[1]

Root: Hex

Unsaturation: 5-ene (Double bond starts at C5).

Suffix: -oic acid.[1][2][3][4][5]

Substituent: A phenyl ring attached to C2.[1][5][6]

Stereochemical Note: Carbon-2 is a stereogenic center. The molecule exists as two

enantiomers,

-2-phenylhex-5-enoic acid and

-2-phenylhex-5-enoic acid. In non-stereoselective synthesis, it is isolated as a racemate.

Property Data

IUPAC Name 2-Phenylhex-5-enoic acid

CAS Number 156297-00-6

Molecular Formula

Molecular Weight 190.24 g/mol

SMILES C=CCCC(C1=CC=CC=C1)C(O)=O

Key Functionality
Terminal alkene,

-phenyl carboxylic acid

Structural Analysis and Spectroscopic Signatures
Understanding the spectroscopic footprint is crucial for reaction monitoring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.aablocks.com/prods/Element/O?page=1661
https://www.aablocks.com/prods/Element/O?page=1661
https://www.bldpharm.com/products/156297-00-6.html
https://arctomsci.com/BD-A1044992-1
http://www.orgsyn.org/demo.aspx?prep=CV1P0436
https://patents.google.com/patent/CN103804176A/en
https://www.aablocks.com/prods/Element/O?page=1661
https://patents.google.com/patent/CN103804176A/en
https://cymitquimica.com/products/3D-GGA29700/156297-00-6/2-phenylhex-5-enoic-acid/
https://www.benchchem.com/product/b2534791/docs?utm_src=pdf-body#2-phenylhex-5-enoic-acid-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b2534791/docs?utm_src=pdf-body#2-phenylhex-5-enoic-acid-structural-architecture-and-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2534791?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Diagnostics:

Alkene Terminal Protons (

): Distinct multiplet patterns at

4.9–5.1 ppm.

Internal Alkene Proton (

): Multiplet at

5.7–5.8 ppm.

-Proton (

): A triplet or dd at

3.5–3.8 ppm, deshielded by both the carbonyl and phenyl ring.

Conformational Dynamics: The phenyl group at C2 imposes significant steric bulk, often

favoring conformations that place the alkene chain away from the aromatic ring, which

influences the diastereoselectivity of subsequent cyclization reactions (e.g.,

iodolactonization).

Synthetic Pathway: -Alkylation of Phenylacetic Acid
The most robust route to 2-phenylhex-5-enoic acid involves the direct alkylation of

phenylacetic acid dianions or ester enolates. The "Dianion Method" is preferred for direct acid

synthesis to avoid a hydrolysis step.

Mechanistic Logic
Deprotonation: Phenylacetic acid is treated with 2 equivalents of a strong base (LDA) to

generate the soluble dilithio species (dianion). The first equivalent removes the carboxylic

proton; the second removes the

-proton.

Alkylation: The highly nucleophilic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2534791/docs?utm_src=pdf-body#2-phenylhex-5-enoic-acid-structural-architecture-and-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2534791?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-carbon attacks 4-bromo-1-butene via an

mechanism.

Quench: Acidification regenerates the carboxylic acid.

Reaction Workflow Diagram

Phenylacetic Acid LDA (2.0 equiv)
THF, -78°C

Deprotonation

Dilithio Dianion
(Intermediate) 2-Phenylhex-5-enoic Acid

SN2 Alkylation
+ Acid Quench

4-Bromo-1-butene
Electrophile

Click to download full resolution via product page

Caption: Dianion strategy for the direct synthesis of 2-phenylhex-5-enoic acid from

phenylacetic acid.

Experimental Protocol: Synthesis via Dianion
Alkylation
Objective: Synthesis of 2-phenylhex-5-enoic acid on a 10 mmol scale. Safety: LDA is

pyrophoric; THF must be anhydrous. Perform under Nitrogen/Argon.

Materials
Phenylacetic acid (1.36 g, 10 mmol)

Diisopropylamine (3.1 mL, 22 mmol)

n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol)

4-Bromo-1-butene (1.1 mL, 11 mmol) [Note: 4-iodo-1-butene reacts faster if available]

THF (anhydrous, 50 mL)

Step-by-Step Methodology
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LDA Preparation: To a flame-dried flask containing THF (30 mL) at -78°C, add

diisopropylamine followed by dropwise addition of n-BuLi. Stir for 30 min at 0°C to ensure

complete LDA formation.

Dianion Generation: Cool the LDA solution back to -78°C. Add a solution of phenylacetic acid

(10 mmol) in THF (10 mL) dropwise.

Observation: The solution may turn yellow/orange, indicating dianion formation.

Insight: Stir for 1 hour at 0°C to overcome the kinetic barrier of the second deprotonation.

Alkylation: Cool to -78°C. Add 4-bromo-1-butene dropwise. Allow the reaction to warm slowly

to room temperature overnight.

Causality: Warming is necessary for the alkylation of the hindered enolate, but starting

cold prevents polymerization of the alkyl halide.

Workup: Quench with 1M HCl (pH < 2). Extract with Ethyl Acetate (3x).[7] Wash organics

with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline

ng-star-inserted">

, and concentrate.

Purification: The crude oil is purified via flash column chromatography (Hexanes:EtOAc

85:15) to yield the target acid.[5][8]

Applications in Drug Discovery & Reactivity
The 2-phenylhex-5-enoic acid scaffold is a "tethered alkene" substrate. It is extensively used

to test stereoselective cyclization methodologies.

Iodolactonization
Reaction with

triggers cyclization to form iodolactones.

Kinetic Product: 5-exo-trig cyclization leads to the
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-lactone.

Thermodynamic Product: 6-endo-trig cyclization leads to the

-lactone.

Relevance: This reaction mimics the biosynthesis of prostaglandin derivatives and is used to

synthesize lignan lactone natural products.

Radical Cyclization
Treatment with

generates an acyl radical or an alkyl radical (if functionalized) that cyclizes onto the alkene.
This is a model system for forming cyclopentane rings found in terpenes.

Reactivity Flowchart

2-Phenylhex-5-enoic Acid

Iodolactonization
(I2, Base)

Ring-Closing Metathesis
(Grubbs Cat.)

+ Vinyl Partner

5-exo-trig
(Gamma-Lactone)

Major Product

Cyclopentenol Derivatives
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Caption: Divergent synthetic utility of the 2-phenylhex-5-enoic acid scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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